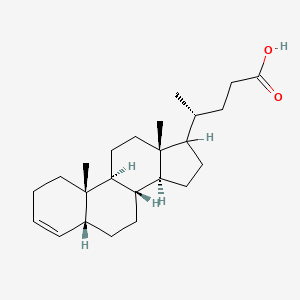

Chol-3-en-24-oic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chol-3-en-24-oic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H38O2 and its molecular weight is 358.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role in Digestion

Chol-3-en-24-oic acid plays a crucial role in the digestion and absorption of dietary fats. As a primary bile acid, it facilitates the emulsification of lipids in the intestine, enhancing their absorption by forming micelles with dietary fats and fat-soluble vitamins. This property is vital for maintaining lipid homeostasis and preventing malabsorption syndromes .

Treatment of Gallstones

Due to its solubilizing properties, this compound has been utilized pharmacologically in the treatment of gallstones. It aids in dissolving cholesterol gallstones by reducing cholesterol saturation in bile, thus promoting gallbladder health .

Anticancer Research

Recent studies have indicated that this compound may have anticancer properties. For instance, research involving N-methyl-N-nitrosourea-induced colonic tumorigenesis demonstrated that this compound promotes tumorigenesis under specific experimental conditions . This suggests a dual role where it could be both beneficial and detrimental depending on the context of its application.

Biomarkers for Liver Disease

This compound and its derivatives have been investigated as potential biomarkers for liver diseases, particularly cirrhosis and hepatocellular carcinoma (HCC). Elevated plasma levels of specific bile acids, including this compound derivatives, correlate significantly with the severity of liver cirrhosis as measured by established scoring systems like Child-Pugh and MELD scores . This correlation underscores the potential of these compounds as diagnostic tools in clinical settings.

Synthesis and Analytical Methods

The synthesis of this compound derivatives has been achieved through various chemical pathways, allowing for detailed study and quantification using advanced techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-TQMS). These methodologies facilitate rapid analysis and quantification in biological samples, promoting further research into their clinical significance .

Research Case Studies

Propiedades

Número CAS |

28083-35-4 |

|---|---|

Fórmula molecular |

C24H38O2 |

Peso molecular |

358.6 g/mol |

Nombre IUPAC |

(4R)-4-[(5R,8S,9S,10S,13R,14S)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,16-21H,5,7-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19?,20+,21+,23+,24-/m1/s1 |

Clave InChI |

SXFVKYLIXKBAPY-MMOTYBJASA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |

SMILES isomérico |

C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC=C4)C)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |

Sinónimos |

5 beta-chol-3-ene-24-oic acid chol-3-en-24-oic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.